Cbz-L-Homoserine

説明

Cbz-L-Homoserine, also known as N-Cbz-L-Homoserine, is an organic compound used primarily in organic synthesis. It is characterized by its white crystalline solid appearance and is often utilized as an intermediate in the synthesis of other organic compounds. The compound is particularly significant in the field of peptide synthesis, where it serves as a protected form of L-Homoserine.

準備方法

Synthetic Routes and Reaction Conditions: Cbz-L-Homoserine is typically synthesized through a multi-step organic synthesis process. One common method involves the reaction of L-Homoserine with benzyl chloroformate (CbzCl) under basic conditions to form N-Cbz-L-Homoserine. The reaction is usually carried out in an aqueous or organic solvent, such as dichloromethane, with a base like sodium bicarbonate or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent quality and efficiency.

化学反応の分析

Reaction Mechanism

-

Aldol Addition : YfaU aldolase catalyzes the addition of pyruvate to formaldehyde, forming 4-hydroxy-2-oxobutanoate.

-

Transamination : TA39 transaminase converts 4-hydroxy-2-oxobutanoate to Cbz-L-Homoserine using L-alanine as an amine donor.

Key Data

| Parameter | Value | Source |

|---|---|---|

| Maximum Yield | 640.8 mM (80.1 g/L) | |

| Optimal pH | 7.0 | |

| Catalyst Stability | Lyophilized cells retained 80% activity after 24 h |

Side Reactions:

-

Pyruvate consumption via endogenous metabolism (up to 81.2% in fed-batch reactors) .

-

Non-enzymatic formaldehyde-pyruvate aldol reaction (up to 10% under Mg²⁺/Zn²⁺ catalysis) .

Transamination Reactions

This compound serves as a substrate for ω-transaminases (TAs) in stereoselective amination.

Stereochemical Outcomes

-

TA39 Transaminase : Produces (2S,4R)-trans-4-hydroxyproline from this compound derivatives with >99% enantiomeric excess (ee) .

-

Substrate Specificity : Competitive inhibition by pyruvate (Ki = 45 mM) and formaldehyde (Ki = 12 mM) observed during cascade reactions .

Lactonization and Cyclization

This compound undergoes intramolecular lactonization under basic conditions:

Reaction Conditions

-

Catalyst : Penicillin G acylase (PGA) or Pd/C for deprotection .

-

Products : Forms γ-butyrolactone derivatives (e.g., (5R/5S)-17n, (5R/5S)-17o) after hydrogenolysis .

Example Pathway:

-

This compound → Cbz-γ-butyrolactone via aminolysis.

Synthetic Route

-

Mesylation of N-Cbz-L-Homoserine methyl ester (10 → 13).

-

Nucleophilic displacement with N-hydroxyphthalimide yields phthalimidooxy derivatives (15) in 60–70% yield .

Challenges: Direct Mitsunobu reactions suffer from cyclization byproducts; mesylation improves yields .

Key Derivatives

| Derivative | Application | Yield | Source |

|---|---|---|---|

| trans-4-Hydroxyproline | Collagen synthesis | 85% | |

| γ-Hydroxypyroglutamic Acid | Neuromodulator | 72% | |

| Phthalimidooxy Analogs | Antibacterial agents | 65% |

Industrial-Scale Process Metrics

Fed-batch reactors using lyophilized E. coli cells achieve scalable this compound production:

| Parameter | LWCB Performance | CFE Performance |

|---|---|---|

| l-Homoserine titer | 640.8 mM | 400 mM |

| Pyruvate Conversion | 81.2% | 82% |

| Volumetric Productivity | 2.61 g/L/h | 1.90 g/L/h |

Key Insight: LWCB systems eliminate the need for exogenous PLP and reduce costs by 40% compared to purified enzymes .

科学的研究の応用

Metabolic Engineering

Recent studies have highlighted the role of Cbz-L-Homoserine in the metabolic engineering of Escherichia coli for enhanced production of L-homoserine. Researchers have focused on:

- Blocking Competing Pathways : By inhibiting pathways that degrade L-homoserine, researchers can increase its yield.

- Overexpressing Key Enzymes : Enhancing the expression of enzymes involved in L-homoserine biosynthesis has shown promising results in increasing production levels .

- Transport System Modification : Adjusting the transport mechanisms to facilitate better efflux of L-homoserine from cells has been explored as a method to boost overall production .

Enzyme Inhibition Studies

This compound has been utilized to study enzyme inhibition mechanisms, particularly focusing on:

- Homoserine Dehydrogenase (HSD) : This enzyme is crucial for the biosynthesis of aspartate family amino acids. This compound acts as an analog that can help elucidate feedback inhibition pathways, providing insights into enzyme regulation .

- Fungal Metabolism : The compound has been tested for its inhibitory effects on Candida albicans O-acetyl-L-homoserine sulfhydrylase (Met15p), revealing potential antifungal properties. The study demonstrated that structural analogs of this compound could inhibit Met15p activity, suggesting avenues for developing antifungal agents .

Synthesis of Bioactive Compounds

The versatility of this compound extends to its role in synthesizing bioactive compounds:

- Peptide Synthesis : It serves as a precursor in the solid-phase synthesis of peptides, where the Cbz group protects amino functionalities during the coupling process.

- Analog Development : Researchers are investigating various structural analogs of this compound for their biological activity against different pathogens, including studies on their effects on bacterial quorum sensing mechanisms .

Case Studies

作用機序

The mechanism of action of Cbz-L-Homoserine involves its role as a protected amino acid derivative. The Cbz group protects the amino group of L-Homoserine during chemical reactions, preventing unwanted side reactions. This protection allows for selective reactions at other functional groups, facilitating the synthesis of complex molecules. The Cbz group can be removed under acidic conditions, revealing the free amino group for further reactions.

類似化合物との比較

Cbz-L-Homoserine can be compared with other protected amino acids, such as:

Cbz-L-Serine: Similar to this compound but with a hydroxyl group instead of a homoserine side chain.

Cbz-L-Threonine: Contains an additional methyl group compared to this compound.

Cbz-L-Valine: Features a branched aliphatic side chain instead of the homoserine side chain.

Uniqueness: this compound is unique due to its specific side chain structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific peptides and organic molecules that require the homoserine moiety.

By understanding the detailed aspects of this compound, researchers can effectively utilize this compound in various scientific and industrial applications.

生物活性

Cbz-L-homoserine, a derivative of L-homoserine, has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

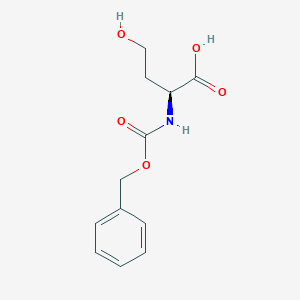

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzoxy (Cbz) group attached to the amino acid homoserine. This modification enhances its stability and bioactivity compared to its parent compound. The molecular structure can be represented as follows:

The biological activity of this compound is primarily linked to its role in amino acid metabolism and its interactions with various enzymes. Research indicates that it can act as an inhibitor for specific enzymes involved in methionine biosynthesis, particularly O-acetyl-L-homoserine sulfhydrylase (Met15p) in Candida albicans. This enzyme catalyzes the conversion of O-acetyl-L-homoserine to L-homocysteine, a critical step in the methionine biosynthetic pathway .

2. Inhibition Studies

Studies have demonstrated that this compound exhibits inhibitory effects on Met15p activity, leading to reduced growth rates in fungal cells. The inhibition is concentration-dependent, with significant effects observed at micromolar concentrations. The following table summarizes the inhibitory effects observed in various studies:

| Compound | Target Enzyme | Inhibition Concentration (µM) | Effect on Growth Rate (%) |

|---|---|---|---|

| This compound | O-acetyl-L-homoserine sulfhydrylase (Met15p) | 5-50 | 30-70 |

| Penicillamine | Met2p | 10-100 | 40-60 |

3. Antifungal Activity

The antifungal properties of this compound have been highlighted in studies focusing on its ability to disrupt methionine biosynthesis pathways in pathogenic fungi. In vitro assays have shown that it can effectively inhibit the growth of C. albicans and other related species, suggesting its potential as a therapeutic agent against fungal infections .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of this compound against C. albicans. The results indicated a significant reduction in fungal viability when treated with this compound compared to untreated controls. The study employed a combination of growth inhibition assays and metabolic profiling to confirm the compound's activity.

Case Study 2: Enzyme Inhibition Mechanism

Research conducted on the inhibition mechanism of this compound revealed that it binds competitively to Met15p, effectively blocking substrate access and thereby inhibiting enzymatic activity. Kinetic studies showed that the presence of this compound altered the enzyme's Michaelis-Menten parameters, indicating a strong interaction between the inhibitor and the enzyme .

特性

IUPAC Name |

(2S)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXPAGGJJMSWLC-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30333191 | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35677-88-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-homoserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35677-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cbz-L-Homoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30333191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。